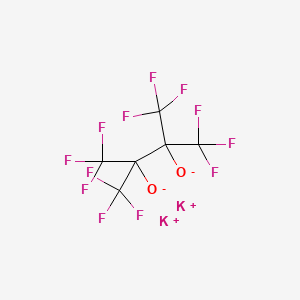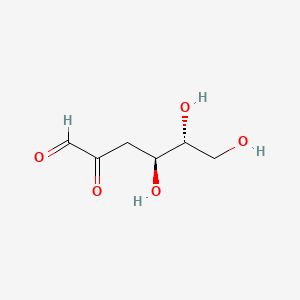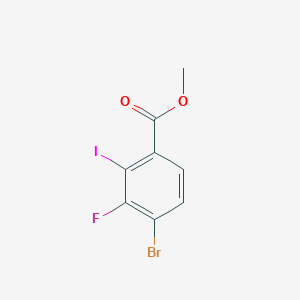
2-Bromo-6-methoxystyrene
Übersicht
Beschreibung
2-Bromo-6-methoxystyrene: is an organic compound with the molecular formula C9H9BrO It is a derivative of styrene, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Bromination of 6-methoxystyrene: : One common method involves the bromination of 6-methoxystyrene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields 2-Bromo-6-methoxystyrene as the primary product.
-
Suzuki–Miyaura Coupling: : Another method involves the Suzuki–Miyaura coupling reaction, where 2-bromo-6-methoxyphenylboronic acid is coupled with vinyl bromide in the presence of a palladium catalyst. This reaction is carried out under mild conditions and provides a high yield of the desired product .
Industrial Production Methods:
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions: : 2-Bromo-6-methoxystyrene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
-
Oxidation Reactions: : The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
-
Polymerization: : The vinyl group in this compound can undergo polymerization reactions to form polymers with various applications in material science.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Polymerization: Radical initiators like azobisisobutyronitrile in the presence of heat or ultraviolet light.
Major Products Formed:
Substitution: Products such as 2-azido-6-methoxystyrene or 2-thio-6-methoxystyrene.
Oxidation: Products like 2-bromo-6-methoxybenzaldehyde or 2-bromo-6-methoxybenzoic acid.
Polymerization: Polymers with varying degrees of polymerization and molecular weights.
Wissenschaftliche Forschungsanwendungen
Chemistry: : 2-Bromo-6-methoxystyrene is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.
Biology: : It is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: : Research is ongoing into its potential use in drug development, particularly in the synthesis of compounds with anti-cancer or anti-inflammatory properties.
Industry: : The compound is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-methoxystyrene in chemical reactions involves the activation of the vinyl group and the aromatic ring. The bromine atom serves as a leaving group in substitution reactions, while the methoxy group can participate in electron-donating interactions, stabilizing reaction intermediates. In polymerization reactions, the vinyl group undergoes radical initiation, leading to the formation of polymer chains.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methoxystyrene: Similar structure but with the methoxy group at the fourth position.
2-Bromo-6-methylstyrene: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-6-methoxystyrene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness:
2-Bromo-6-methoxystyrene is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and the types of reactions it can undergo. The presence of the methoxy group at the sixth position enhances its electron-donating ability, making it more reactive in certain types of chemical reactions compared to its analogs.
Eigenschaften
IUPAC Name |
1-bromo-2-ethenyl-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-3-7-8(10)5-4-6-9(7)11-2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZUQEJFKGDNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















